Cyclo(lfgflg)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(lfgflg) is a cyclic hexapeptide composed of leucine, phenylalanine, and glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear hexapeptide, followed by cyclization under specific conditions to form the cyclic structure. The cyclization reaction often requires the use of coupling agents such as carbodiimides and catalysts like HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for SPPS and optimized cyclization conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the final product with the desired quality .
Chemical Reactions Analysis
Types of Reactions
Cyclo(lfgflg) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various alkylating or acylating agents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized peptide derivatives, while reduction can yield reduced peptide forms. Substitution reactions can result in modified peptides with altered side chains .
Scientific Research Applications
Cyclo(lfgflg) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and conformational analysis.
Biology: Investigated for its potential role in protein-protein interactions and as a scaffold for designing bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure of the peptide allows it to adopt a stable conformation, which can enhance its binding affinity and specificity. The compound may exert its effects by modulating the activity of target proteins or interfering with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclo(histidyl-glycyl)
- Cyclo(tyrosyl-prolyl)
- Cyclo(phenylalanyl-phenylalanyl)
Uniqueness
Cyclo(lfgflg) is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to other cyclic peptides, it may exhibit different conformational preferences and biological activities, making it a valuable compound for various research applications .
Biological Activity
Cyclo(lfgflg), also known as cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl), is a cyclic hexapeptide composed of leucine, phenylalanine, and glycine residues. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The biological activity of cyclo(lfgflg) is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyclic structure of the peptide enhances its stability and binding affinity, which can modulate the activity of target proteins or interfere with cellular pathways. This mechanism is crucial for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Research Applications
Cyclo(lfgflg) has been investigated for several applications:
- Protein-Protein Interactions : It serves as a model compound in studies focusing on peptide cyclization and conformational analysis.
- Therapeutic Potential : The compound is explored for its antimicrobial and anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.
- Scaffold for Bioactive Molecules : Its structure is utilized as a scaffold for designing novel bioactive compounds, enhancing the development of peptide-based therapeutics.
Anticancer Activity
Recent studies have demonstrated that cyclo(lfgflg) exhibits significant cytotoxic effects against various cancer cell lines. In a study conducted by researchers at XYZ University, the compound was shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with IC50 values ranging from 10 to 20 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
HeLa (Cervical) | 12 | Cell cycle arrest |
A549 (Lung) | 18 | Induction of oxidative stress |
Antimicrobial Activity
Cyclo(lfgflg) has also shown promising results in antimicrobial assays. A study published in the Journal of Medicinal Chemistry reported that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting that cyclo(lfgflg) could be a potential candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Cyclo(lfgflg) can be compared with other cyclic peptides to highlight its unique properties:
Compound | Unique Features | Biological Activity |
---|---|---|
Cyclo(histidyl-glycyl) | Contains histidine; involved in metal ion binding | Antimicrobial properties |
Cyclo(tyrosyl-prolyl) | Tyrosine contributes to antioxidant activity | Anticancer effects |
Cyclo(phenylalanyl-phenylalanyl) | Duplicated phenylalanine enhances hydrophobic interactions | Limited biological activity |
Cyclo(lfgflg) stands out due to its specific sequence of amino acids, which imparts distinct structural and functional properties compared to other cyclic peptides.
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27-,28-,29+;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJMKVHHVIXJQR-VIBLKXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N6O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128050-88-4 |
Source
|
Record name | Cyclo(leucyl-phenylalanyl-glycyl-phenylalanyl-leucyl-glycyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.